molecular formula C5H2Cl3NS2 B14270746 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione CAS No. 132817-07-3

2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione

Cat. No.: B14270746
CAS No.: 132817-07-3
M. Wt: 246.6 g/mol
InChI Key: MXPXJHFHXOBBEU-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione typically involves the chlorination of pyridine derivatives followed by the introduction of sulfur-containing groups. Common reagents used in these reactions include thionyl chloride, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, alkoxides, under reflux conditions with appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trichloropyridine: Similar structure but lacks the sulfur-containing group.

    5-Sulfanylpyridine-4(1H)-thione: Similar structure but lacks the chlorine atoms.

Uniqueness

2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is unique due to the presence of both chlorine and sulfur atoms, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

132817-07-3

Molecular Formula

C5H2Cl3NS2

Molecular Weight

246.6 g/mol

IUPAC Name

2,3,6-trichloro-5-sulfanyl-1H-pyridine-4-thione

InChI

InChI=1S/C5H2Cl3NS2/c6-1-2(10)3(11)5(8)9-4(1)7/h11H,(H,9,10)

InChI Key

MXPXJHFHXOBBEU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C(C1=S)Cl)Cl)Cl)S

Origin of Product

United States

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